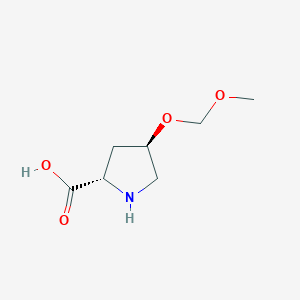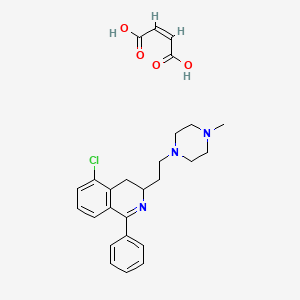
Dioxobis(triphenylphosphine)platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxobis(triphenylphosphine)platinum is a platinum-based organometallic compound with the empirical formula C36H32O2P2Pt. It is known for its unique chemical properties and applications in various fields of scientific research. The compound is characterized by the presence of two triphenylphosphine ligands and two oxo ligands coordinated to a central platinum atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dioxobis(triphenylphosphine)platinum can be synthesized through the reaction of platinum(IV) chloride with triphenylphosphine in the presence of an oxidizing agent. The reaction typically involves the following steps:
- Dissolution of platinum(IV) chloride in an appropriate solvent such as dichloromethane.
- Addition of triphenylphosphine to the solution.
- Introduction of an oxidizing agent, such as hydrogen peroxide, to facilitate the formation of the oxo ligands.
- Isolation and purification of the resulting this compound compound through crystallization or other suitable methods .
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis process generally follows similar principles as the laboratory preparation, with adjustments for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Dioxobis(triphenylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where the platinum center is reduced to a lower oxidation state.
Substitution: The triphenylphosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) oxides, while reduction reactions may produce platinum(II) complexes .
Wissenschaftliche Forschungsanwendungen
Dioxobis(triphenylphosphine)platinum has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of dioxobis(triphenylphosphine)platinum involves the coordination of the platinum center to various substrates, facilitating chemical transformations. The molecular targets and pathways involved include:
Vergleich Mit ähnlichen Verbindungen
Dioxobis(triphenylphosphine)platinum can be compared with other platinum-based compounds, such as:
Zeise’s Salt: A historically significant platinum(II) compound with ethylene ligands.
Tetrakis(triphenylphosphine)platinum(0): A platinum(0) compound used in various catalytic applications.
Uniqueness: this compound is unique due to its specific ligand arrangement and its ability to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
15614-67-2 |
|---|---|
Molekularformel |
C36H30O2P2Pt |
Molekulargewicht |
751.7 g/mol |
IUPAC-Name |
dioxoplatinum;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2O.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;;; |
InChI-Schlüssel |
RXRLLJPVHZLHRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.O=[Pt]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane](/img/structure/B12885553.png)
![Bis[o-(N-cyclohexylformimidoyl)phenolato]copper](/img/structure/B12885565.png)









![5-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12885606.png)

